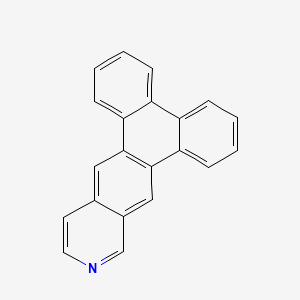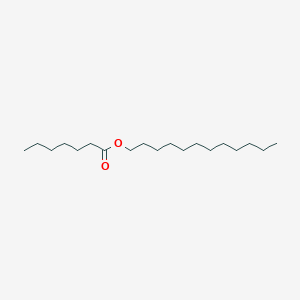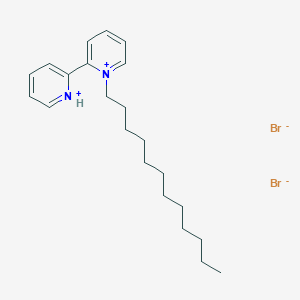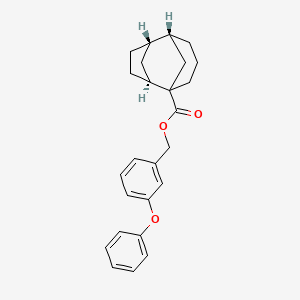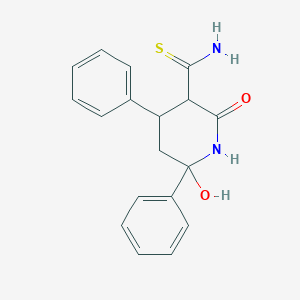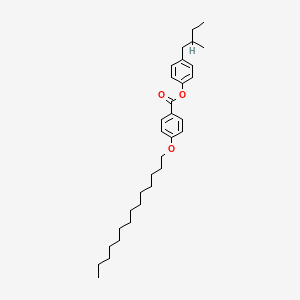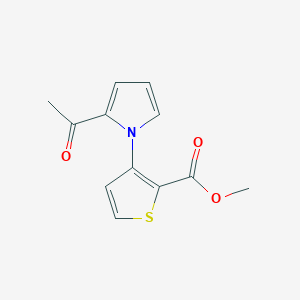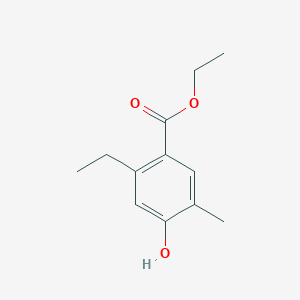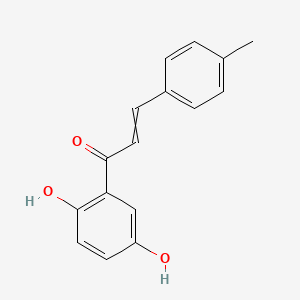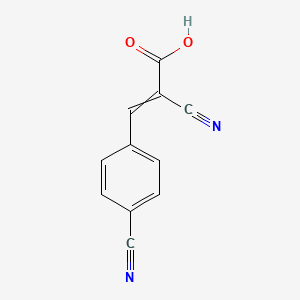
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- is an organic compound with the molecular formula C11H7NO2 It is a derivative of propenoic acid, featuring a cyano group and a cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine or ammonium acetate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-cyano-3-phenyl-: Similar structure but lacks the additional cyano group on the phenyl ring.
2-Propenoic acid, 2-cyano-3-(4-isopropylphenyl)-: Features an isopropyl group instead of a cyano group on the phenyl ring.
2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-: Contains a methoxy group on the phenyl ring instead of a cyano group.
Uniqueness
The presence of two cyano groups in 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- makes it unique compared to its analogs. This structural feature can influence its reactivity and interactions with other molecules, potentially leading to distinct chemical and biological properties.
Propriétés
Numéro CAS |
103417-95-4 |
|---|---|
Formule moléculaire |
C11H6N2O2 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
2-cyano-3-(4-cyanophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H6N2O2/c12-6-9-3-1-8(2-4-9)5-10(7-13)11(14)15/h1-5H,(H,14,15) |
Clé InChI |
YYLUJSBONROLKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(C#N)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
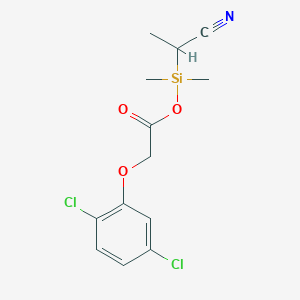
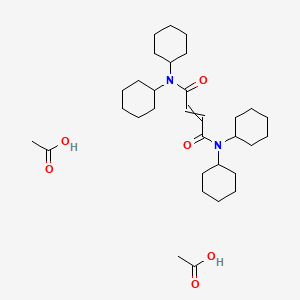
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)
